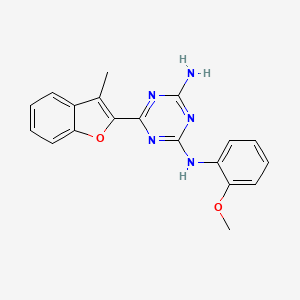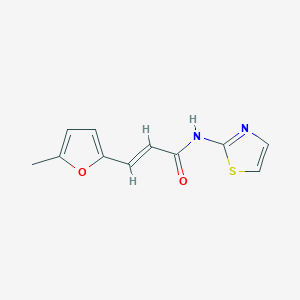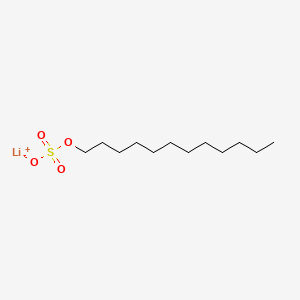![molecular formula C19H18N4O3S B1224254 (5E)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1224254.png)
(5E)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[2-(methylthio)-5-pyrimidinyl]methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione is a member of barbiturates.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Medicinal Chemistry
The compound, with its pyranopyrimidine core, is primarily used as a precursor in medicinal and pharmaceutical industries due to its extensive synthetic applications and bioavailability. Specifically, 5H-pyrano[2,3-d]pyrimidine scaffolds, closely related to the compound , are applied in the synthesis of various derivatives through one-pot multicomponent reactions. These reactions utilize a range of hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, indicating the compound's versatility in synthetic chemistry and potential in developing lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Role in Drug Metabolism Studies
The compound is also significant in studying drug metabolism, particularly its interactions with cytochrome P450 (CYP) isoforms in human liver microsomes. Understanding the interaction of various drugs with CYP isoforms is crucial for predicting potential drug-drug interactions (DDIs). Given the extensive metabolic processing that most small-molecule drugs undergo, mediated by hepatic CYP enzymes, compounds like the one are instrumental in phenotyping studies. These studies aim to discern the contribution of various CYP isoforms to the overall metabolism of drugs, which is paramount in predicting and managing DDIs (Khojasteh et al., 2011).
Contribution to Cancer Research
Further, the compound's structural moiety has implications in cancer research. Its analogues have been synthesized and evaluated for potential carcinogenicity, indicating its relevance in understanding and potentially predicting the carcinogenicity of structurally new compounds. Such studies are pivotal in developing new therapeutic strategies and understanding the chemical behavior of potential carcinogens (Ashby, Styles, Anderson, & Paton, 1978).
Eigenschaften
Produktname |
(5E)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione |
|---|---|
Molekularformel |
C19H18N4O3S |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
(5E)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H18N4O3S/c1-11(2)13-4-6-14(7-5-13)23-17(25)15(16(24)22-19(23)26)8-12-9-20-18(27-3)21-10-12/h4-11H,1-3H3,(H,22,24,26)/b15-8+ |
InChI-Schlüssel |
VJKULGQUVOULMY-OVCLIPMQSA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN=C(N=C3)SC)/C(=O)NC2=O |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=C(N=C3)SC)C(=O)NC2=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-[4-(1-oxopropyl)-1-piperazinyl]phenyl]-2-furancarboxamide](/img/structure/B1224173.png)
![N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1224175.png)
![2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(3-ethoxyphenyl)acetamide](/img/structure/B1224181.png)
![N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B1224182.png)
![5-[(4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl)oxymethyl]-2-furancarboxylic acid](/img/structure/B1224183.png)

![2-[[4-Ethyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]-1-(4-methylphenyl)ethanone](/img/structure/B1224185.png)
![N-(2-chlorophenyl)-2-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1224187.png)

![[3-(2-Furanyl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(3-pyridinyl)methanone](/img/structure/B1224191.png)
![N-(2-methoxyphenyl)-2-methyl-4-[(2-oxo-1-naphthalenylidene)methylamino]-3-pyrazolecarboxamide](/img/structure/B1224192.png)

![2,5-difluoro-N-[2-(4-morpholinylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]benzenesulfonamide](/img/structure/B1224195.png)